molecular formula C14H9F2N3O2S B2506458 2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide CAS No. 1333682-92-0

2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B2506458
CAS No.: 1333682-92-0
M. Wt: 321.3
InChI Key: LTILKRLZAXUVKD-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2S/c1-21-9-5-8(15)6-10-12(9)18-14(22-10)19-13(20)7-2-3-17-11(16)4-7/h2-6H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTILKRLZAXUVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)F)SC(=N2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyridine Carboxamide Moiety: The pyridine carboxamide moiety can be synthesized by reacting 4-cyanopyridine with ammonia or an amine under suitable conditions to form the corresponding carboxamide.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the pyridine carboxamide derivative using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-methoxy-1-nitrobenzene: Shares the fluorine and methoxy groups but differs in the presence of a nitro group instead of the benzothiazole and pyridine carboxamide moieties.

    6-fluoro-4-methoxy-1,3-benzothiazole: Contains the benzothiazole core with fluorine and methoxy groups but lacks the pyridine carboxamide moiety.

    4-cyanopyridine: Contains the pyridine core with a cyano group but lacks the benzothiazole and fluorine/methoxy groups.

Uniqueness

2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is unique due to its combination of fluorine atoms, methoxy group, benzothiazole core, and pyridine carboxamide moiety

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